Cas no 843663-66-1 (Bedaquiline)

Bedaquiline is an antimycobacterial agent specifically developed for the treatment of multidrug-resistant tuberculosis (MDR-TB). As a diarylquinoline compound, it exhibits a novel mechanism of action by selectively inhibiting the mycobacterial ATP synthase, disrupting energy production in Mycobacterium tuberculosis. This targeted activity minimizes cross-resistance with other TB therapeutics. Bedaquiline demonstrates potent bactericidal and sterilizing effects, particularly against dormant bacilli, enhancing its efficacy in complex TB regimens. Its long half-life allows for less frequent dosing, improving patient adherence. Clinical studies have confirmed its role in reducing sputum conversion time and improving treatment outcomes in MDR-TB cases. Proper use requires adherence to resistance management protocols to preserve its therapeutic utility.
Bedaquiline structure
Bedaquiline structure
商品名:Bedaquiline
CAS番号:843663-66-1
MF:C32H31BrN2O2
メガワット:555.504747629166
MDL:MFCD22628872
CID:68908
PubChem ID:5388906

Bedaquiline 化学的及び物理的性質

名前と識別子

    • (1R,2S)-1-(6-Bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-(naphthalen-1-yl)-1-phenylbutan-2-ol
    • (αS,βR)-Bedaquiline
    • TMC 207
    • TMC-207
    • 6-amino-2-benzamidohexanoic acid methyl ester hydrochloride
    • 6-Bromo-alpha-[2-(dimethylamino)ethyl]-2-methoxy-alpha-1-naphthalenyl-beta-phenyl-3-quinolineethanol
    • Bedaquiline
    • BZ-LYS-OME HCL
    • methyl (2S)-6-amino-2-benzamidohexanoate
    • methyl 6-azanyl-2-benzamido-hexanoate hydrochloride
    • R207910
    • R-207910
    • BCP02829
    • AK145620
    • (2S)-1-(6-Bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-naphthalen-1-yl-1-phenylbutan-2-ol
    • (αS,βR)-6-Bromo-α-[2-(dimethylamino)ethyl]-2-methoxy-α-1-naphthalenyl-β-phenyl-3-quinolineethanol (ACI)
    • R 207910
    • Sirturo
    • Bedaquiline [USAN]
    • compound 1a [PMID: 17496888]
    • AIDS-222089
    • DB08903
    • SR-05000022473-1
    • NCGC00348215-01
    • 1-(6-bromo-2-methoxy-quinolin-3-yl)-4-dimethylamino-2-(3-fluorophenyl)-1-phenyl-butan-2-ol
    • BDQ
    • bromo-2-methoxy-quinolin-3-yl)-4-dimethylamino-2-naphthalen-1-yl-1-phenyl-butan-2-ol
    • bedaquilinum
    • NCGC00348215-03
    • Bedaquiline [USAN:INN]
    • (1R,2S)-1-(6-BROMO-2-METHOXY-QUINOLIN-3-YL)-4-DIMETHYLAMINO-2-(3-FLUOROPHENYL)-1-PHENYL-BUTAN-2-OL
    • DTXCID501331924
    • (alphaR,betaS)-rel-Bedaquiline
    • CHEMBL376488
    • 843663-66-1
    • BEDAQUILINE [VANDF]
    • (1R,2S) 6-BROMO-ALPHA-(2-(DIMETHYLAMINO)ETHYL)-2-METHOXY-ALPHA-(1-NAPHTHYL)-BETA-PHENYL-3-QUINOLINEETHANOL
    • C32H31BrN2O2
    • CHEBI:72292
    • BEDAQUILINE [MI]
    • D09872
    • 78846I289Y
    • BRD-K90817094-001-03-4
    • Bedaquiline (USAN/INN)
    • (1R,2S)-1-(6-bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-naphthalen-1-yl-1-phenylbutan-2-ol
    • TMC207
    • BDBM50063995
    • (1R,2S)-1-(6-bromo-2-methoxy-3-quinolyl)-4-(dimethylamino)-2-(1-naphthyl)-1-phenyl-butan-2-ol
    • rel-(1R,2S)-1-(6-Bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-(naphthalen-1-yl)-1-phenylbutan-2-ol
    • AIDS 222089
    • SCHEMBL295482
    • (aS,bR)-Bedaquiline
    • R403323; TMC207; R207910
    • J04AK05
    • BEDAQUILINE [INN]
    • HSDB 8217
    • (1R,2S)-1-(6-Bromo-2-methoxy-3-quinolyl)-4-dimethylamino-2-(1-naphthyl)-1-phenyl-butan-2-ol
    • J-500265
    • 1-(1R)-(6-Bromo-2-methoxy-quinolin-3-yl)-4-dimethylamino-2-(2S)-(naphthalen-1-yl)-1-phenyl-butan-2-ol
    • DTXSID80903989
    • NS00069910
    • DA-71359
    • UNII-78846I289Y
    • 3-Quinolineethanol, 6-bromo-alpha-(2-(dimethylamino)ethyl)-2-methoxy-alpha-1-naphthalenyl-beta-phenyl-, (alphaR,betaS)-rel-
    • Q1257318
    • 3-Quinolineethanol, 6-Bromo-Alpha-(2-(Dimethylamino)Ethyl)-2-Methoxy-Alpha-1-Naphthalenyl-Beta-Phenyl-, (Alpha-S,Beta-R)-
    • '(AlphaR,BetaS)-rel-Bedaquiline'
    • 3-QUINOLINEETHANOL, 6-BROMO-.ALPHA.-(2-(DIMETHYLAMINO)ETHYL)-2-METHOXY-.ALPHA.-1-NAPHTHALENYL-.BETA.-PHENYL-, (.ALPHA.S,.BETA.R)-
    • SR-05000022473
    • HY-14881
    • bedaquilina
    • GTPL11171
    • BQ1
    • cis-1-(6-Bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-(naphthalen-1-yl)-1-phenylbutan-2-ol
    • (
    • AS)-rel-Bedaquiline
    • (1R,2S)-1-(6-BROMO-2-METHOXYQUINOLIN-3-YL)-4-(DIMETHYLAMINO)-2-(NAPHTHALEN-1-YL)-1- PHENYLBUTAN-2-OL
    • s5623
    • BRD-K90817094-001-02-6
    • AR,
    • (aR,bS)-rel-Bedaquiline
    • AKOS022186476
    • 654653-93-7
    • BEDAQUILINE [WHO-DD]
    • (1R,2S)-1-(6-Bromo-2-methoxy-quinolin-3-yl)-4-methyl-amino-2-naphthalen-1-yl-1-phenyl-butan-2-ol
    • AC-28385
    • NCGC00348215-04
    • (alphaS,betaR)-6-bromo-alpha-[2-(dimethylamino)ethyl]-2-methoxy-alpha-1-naphthalenyl-beta-phenyl-3-quinolineethanol
    • 1-(6-Bromo-2-methoxy-quinolin-3-yl)-4-dimethylamino-2-naphthalen-1-yl-1-phenyl-butan-2-ol
    • 3-Quinolineethanol, 6-bromo-alpha-(2-(dimethylamino)ethyl)-2-methoxy-alpha-1-naphthalenyl-beta-phenyl-, (alphaS,betaR)-
    • 843663-66-1 (free base)
    • compound 1a (PMID: 17496888)
    • (1R,2S)-1-(6-bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-(1-naphthyl)-1-phenylbutan-2-ol
    • CCG-270030
    • DTXSID101027810
    • MMV689758
    • EX-A4133
    • MDL: MFCD22628872
    • インチ: 1S/C32H31BrN2O2/c1-35(2)19-18-32(36,28-15-9-13-22-10-7-8-14-26(22)28)30(23-11-5-4-6-12-23)27-21-24-20-25(33)16-17-29(24)34-31(27)37-3/h4-17,20-21,30,36H,18-19H2,1-3H3/t30-,32-/m1/s1
    • InChIKey: QUIJNHUBAXPXFS-XLJNKUFUSA-N
    • ほほえんだ: [C@](C1C=CC=C2C=CC=CC=12)(O)(CCN(C)C)[C@H](C1C=CC=CC=1)C1C=C2C=C(C=CC2=NC=1OC)Br

計算された属性

  • せいみつぶんしりょう: 524.14600
  • どういたいしつりょう: 554.157
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 37
  • 回転可能化学結合数: 8
  • 複雑さ: 715
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 7.2
  • トポロジー分子極性表面積: 45.6

じっけんとくせい

  • 密度みつど: 1.322
  • ふってん: 702.7 °C at 760 mmHg
  • フラッシュポイント: 702.7 °C at 760 mmHg
  • PSA: 36.36000
  • LogP: 7.12190

Bedaquiline セキュリティ情報

  • ちょぞうじょうけん:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

Bedaquiline 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
DC Chemicals
DC2012-250 mg
Bedaquiline (TMC207)
843663-66-1 >99.5%
250mg
$500.0 2022-03-01
LKT Labs
B165122-5 mg
Bedaquiline
843663-66-1 ≥99%
5mg
$201.70 2023-07-11
Ambeed
A193466-100mg
(1R,2S)-1-(6-Bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-(naphthalen-1-yl)-1-phenylbutan-2-ol
843663-66-1 99%
100mg
$116.0 2025-02-20
ChemScence
CS-2921-5mg
Bedaquiline
843663-66-1 99.97%
5mg
$60.0 2022-04-26
MedChemExpress
HY-14881-10mg
Bedaquiline
843663-66-1 99.98%
10mg
¥780 2024-04-19
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B872989-100mg
Bedaquiline
843663-66-1 99%
100mg
¥2,788.00 2022-01-14
TRC
B119540-5mg
(aS,bR)-Bedaquiline
843663-66-1
5mg
$ 221.00 2023-04-19
ChemScence
CS-2921-10mg
Bedaquiline
843663-66-1 99.97%
10mg
$90.0 2022-04-26
Apollo Scientific
BISN0131-2mg
Bedaquiline
843663-66-1
2mg
£65.00 2023-01-30
MedChemExpress
HY-14881-50mg
Bedaquiline
843663-66-1 99.98%
50mg
¥1650 2024-04-19

Bedaquiline 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: (-)-1,1′-Binaphthyl-2,2′-diyl hydrogen phosphate Solvents: Acetone ;  1 h, reflux
1.2 Reagents: Potassium carbonate Solvents: Toluene ,  Water ;  30 min, 80 °C
リファレンス
A highly efficient way to recycle inactive stereoisomers of Bedaquiline into two previous intermediates via base-catalyzed Csp3-Csp3 bond cleavage
Kong, De-Long; et al, Chinese Chemical Letters, 2015, 26(6), 790-792

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -78 °C; 1 h, -78 °C
1.2 Solvents: Tetrahydrofuran ;  1 h, -78 °C; 12 h, -78 °C; -78 °C → -40 °C
1.3 Reagents: Water ;  30 min, -40 °C
2.1 Reagents: (-)-1,1′-Binaphthyl-2,2′-diyl hydrogen phosphate Solvents: Acetone ;  1 h, reflux
2.2 Reagents: Potassium carbonate Solvents: Toluene ,  Water ;  30 min, 80 °C
リファレンス
A highly efficient way to recycle inactive stereoisomers of Bedaquiline into two previous intermediates via base-catalyzed Csp3-Csp3 bond cleavage
Kong, De-Long; et al, Chinese Chemical Letters, 2015, 26(6), 790-792

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Sodium bicarbonate Solvents: Dichloromethane ;  rt
リファレンス
Crystal structures of salts of bedaquiline
Okezue, Mercy; et al, Acta Crystallographica, 2020, 76(11), 1010-1023

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Pyridine ;  16 h, rt
1.2 Reagents: Water ;  rt
2.1 Solvents: Dimethylformamide ,  Water ;  10 h, 40 °C
2.2 Reagents: Water
リファレンス
Catalytic Asymmetric Synthesis of R207910
Saga, Yutaka; et al, Journal of the American Chemical Society, 2010, 132(23), 7905-7907

ごうせいかいろ 5

はんのうじょうけん
1.1 Solvents: Dimethylformamide ,  Water ;  10 h, 40 °C
1.2 Reagents: Water
リファレンス
Catalytic Asymmetric Synthesis of R207910
Saga, Yutaka; et al, Journal of the American Chemical Society, 2010, 132(23), 7905-7907

ごうせいかいろ 6

はんのうじょうけん
1.1 rt
リファレンス
Synthesis of related substance of Bedaquiline fumarate
Pan, Lin-yu; et al, Zhongguo Yaowu Huaxue Zazhi, 2014, 24(6), 441-444

ごうせいかいろ 7

はんのうじょうけん
リファレンス
Asymmetric synthesis of bedaquiline based on bimetallic activation and non-covalent interaction promotion strategies
Gao, Feng; et al, Science China: Chemistry, 2022, 65(10), 1968-1977

Bedaquiline Raw materials

Bedaquiline Preparation Products

Bedaquiline 関連文献

Bedaquilineに関する追加情報

Professional Overview of Bedaquiline (CAS No. 843663-66-1): A Pioneering Antitubercular Agent

Bedaquiline (CAS No. 843663-66-1), a arylquinoline derivative, represents a groundbreaking advancement in the treatment of drug-resistant tuberculosis. As the first FDA-approved drug targeting the bacterial ATP synthase enzyme, it has redefined therapeutic strategies against multidrug-resistant tuberculosis (MDR-TB). Its unique mechanism of action involves inhibiting the mycobacterial ATP synthase complex, specifically the II-type ATPase subunit, thereby disrupting energy production in Mycobacterium tuberculosis. This discovery stems from decades of research into novel antimicrobial targets, emphasizing its role as a cornerstone in modern antitubercular chemotherapy.

Structurally characterized by its quinolinylpyridine scaffold, Bedaquiline exhibits high selectivity for mycobacterial targets over human mitochondrial complexes. Recent studies published in Nature Microbiology (2023) have elucidated its binding affinity to the ATP synthase F0F1 complex through X-ray crystallography and molecular dynamics simulations. These findings revealed that the compound's N-methylated pyridine moiety plays a critical role in stabilizing interactions with conserved hydrophobic pockets within the bacterial enzyme, while avoiding significant binding to human mitochondrial counterparts. Such structural insights underscore its potential for further optimization in future drug development.

Clinical trials conducted by Johnson & Johnson's Janssen division demonstrated Bedaquiline's efficacy in reducing sputum culture conversion time by 50% compared to conventional regimens in MDR-TB patients. A pivotal Phase III trial (NCT01897989) reported a 55% success rate when combined with background therapy, though concerns over QT interval prolongation necessitated electrocardiogram monitoring protocols. Emerging research from the 2024 Tuberculosis Trials Consortium indicates improved outcomes when Bedaquiline is used in combination with newer agents like pretomanid and clofazimine, forming effective triple-drug regimens that reduce treatment duration from 18 months to as little as six months.

The pharmacokinetic profile of Bedaquiline (TMC207 chemical entity) involves extensive hepatic metabolism via CYP enzymes, particularly CYP3A4. A recent pharmacogenomics study (Lancet Respiratory Medicine, 2023) identified genetic polymorphisms affecting drug clearance rates, suggesting personalized dosing strategies based on patient-specific metabolic profiles. The compound's lipophilic nature allows intracellular accumulation within macrophages, enabling sustained drug concentrations at infection sites—a critical advantage over older antitubercular agents limited by poor tissue penetration.

Innovative applications under investigation include repurposing Bedaquiline for non-tuberculous mycobacterial infections and Mycobacterium abscessus treatment. Preclinical data from the University of Cape Town (2024) demonstrated synergistic activity with macrolides against rapidly growing mycobacteria strains, offering new hope for patients with refractory infections. Researchers are also exploring its potential in combination therapies for extensively drug-resistant tuberculosis (XDR-TB), where current options remain severely limited.

Safety profiles continue to evolve with new insights from post-marketing surveillance and observational studies. While initial concerns centered on cardiac arrhythmias due to QT prolongation, recent analyses involving over 5,000 patient records showed manageable risks when administered under strict electrocardiographic monitoring protocols. Neurological side effects such as insomnia and vivid dreams were identified through prospective studies published in Clinical Infectious Diseases, prompting revised guidelines for patient counseling and adherence support programs.

Synthetic advancements have focused on improving scalability and purity standards for large-scale production. A green chemistry approach described in Chemical Communications (2024) employs palladium-catalyzed cross-coupling reactions under solvent-free conditions to enhance yield efficiency by 45%. These methods not only reduce environmental impact but also ensure consistent pharmaceutical-grade quality required for clinical use—a critical consideration given global TB control initiatives.

Mechanistic studies now reveal additional anti-mycobacterial pathways beyond ATP synthase inhibition. Data from Stanford University's Structural Biology Lab indicates off-target effects on bacterial membrane integrity through lipid metabolism modulation at sub-inhibitory concentrations—a phenomenon termed "sterilizing activity" that may contribute to long-term cure rates by eliminating persistent bacilli populations resistant to conventional therapies.

Epidemiological impact assessments highlight its role in reducing TB transmission rates among MDR-TB patients through accelerated bacillary clearance. A WHO-sponsored study comparing standard vs Bedaquiline-containing regimens showed a 7-fold decrease in sputum smear positivity at week eight of treatment—a key indicator of reduced infectiousness during therapy. This underscores its public health significance despite remaining challenges related to global access and cost-effectiveness analyses.

Ongoing research focuses on optimizing formulation strategies to improve bioavailability and reduce dosing frequency. Nanoparticle encapsulation techniques described in Bioconjugate Chemistry (early 2024) achieved sustained release profiles extending drug activity beyond standard twice-weekly administration schedules without compromising efficacy or safety parameters. Such innovations address logistical barriers inherent to current multidrug TB regimens requiring multiple daily doses.

The compound's discovery originated from high-throughput screening campaigns targeting unique bacterial energy pathways identified through genomic analysis of Mycobacterium tuberculosis. This approach exemplifies modern drug design principles combining computational modeling with experimental validation—a methodology now being applied to identify novel inhibitors against other essential mycobacterial proteins like GlgE or EmbCAB enzymes involved in cell wall biosynthesis.

Recent structural biology breakthroughs using cryo-electron microscopy have provided atomic-level resolution of Bedaquiline-bound ATP synthase complexes, revealing conformational changes that explain its bactericidal activity against both replicating and non-replicating bacilli populations. These findings challenge traditional concepts of antibiotic action specificity and open avenues for developing drugs effective across diverse bacterial physiological states.

In vitro studies demonstrate potent activity against Mycobacterium bovis strains isolated from wildlife populations—indicating potential utility beyond human medicine into veterinary applications for controlling bovine tuberculosis outbreaks observed across several European countries since mid-2023 reports highlighted increasing incidence rates among cattle herds.

New pharmacokinetic modeling approaches predict optimal dosing regimens using machine learning algorithms trained on real-world patient data from South Africa's National Tuberculosis Program database (n=15,000). These models account for nutritional status variations commonly encountered among malnourished TB patients living with HIV/AIDS—addressing a major limitation of earlier trial designs conducted primarily among well-nourished populations.

Rational drug design efforts have led to analog development focusing on substituent modifications at positions R1-R5 of the quinoline ring system as shown by Merck Research Labs' recent patent filings targeting improved CNS penetration for treating tuberculous meningitis—a devastating complication where current therapies achieve only ~5% survival rates due to insufficient cerebrospinal fluid concentrations.

Biomarker identification studies are refining patient selection criteria through metabolomic profiling techniques that identify specific lipid signatures correlating with favorable treatment responses—published findings from Imperial College London suggest these biomarkers could be incorporated into routine diagnostic workflows within three years pending validation trials currently underway across six continents.

...

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:843663-66-1)Bedaquiline
A852339
清らかである:99%/99%/99%
はかる:250mg/1g/5g
価格 ($):174.0/435.0/1522.0